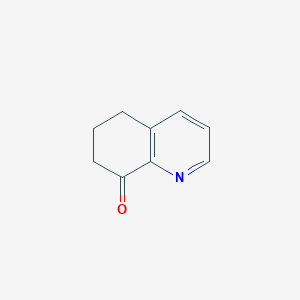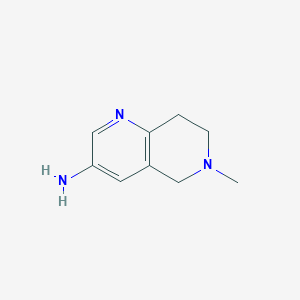
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is an organosilicon compound with the molecular formula C19H17FSi and a molecular weight of 292.4 g/mol. This compound is a derivative of trimethylsilane, a common reagent used in organic synthesis. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane involves several steps. One common method includes the reaction of 4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl) with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound is used in the synthesis of fluoro-aromatic compounds through nucleophilic substitution reactions.
Grignard Reactions: The trimethylsilyl group can protect the terminal ethynyl group during Grignard reactions, which are essential in organic synthesis.
Silylation: It is used in the silylation of ethynyl and ethenyl derivatives, a crucial step in modifying organic compounds.
Crosslinked Network Formation: The compound assists in forming crosslinked networks in materials, significant for developing advanced materials with specific properties.
Photoreactions: It is involved in photoreactions leading to various organic products, crucial in understanding and developing photochemical processes.
Wissenschaftliche Forschungsanwendungen
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane has several scientific research applications:
Chemistry: It is used in the synthesis of fluoro-aromatic compounds, which are vital in pharmaceutical and agrochemical industries.
Biology: The compound’s ability to form crosslinked networks makes it useful in developing biomaterials for medical applications.
Medicine: Its role in synthesizing fluoro-aromatic compounds is significant for developing new pharmaceuticals.
Industry: It is used in the synthesis of novel aromatic alkynyl silanes for liquid crystal displays, essential components in modern electronic devices.
Wirkmechanismus
The mechanism of action of ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can protect reactive sites during synthesis, allowing for selective reactions to occur. The compound’s molecular targets and pathways are primarily related to its role in organic synthesis and material science.
Vergleich Mit ähnlichen Verbindungen
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is unique due to its specific structure and the presence of the trimethylsilyl group. Similar compounds include:
Trimethylsilane: A simpler organosilicon compound used in organic synthesis.
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)dimethylsilane: A similar compound with two methyl groups instead of three.
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)triethylsilane: A similar compound with ethyl groups instead of methyl groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their alkyl groups.
Eigenschaften
IUPAC Name |
2-[4-[2-(4-fluorophenyl)ethynyl]phenyl]ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFCWOQPNQXDMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474301 |
Source


|
| Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910467-79-7 |
Source


|
| Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
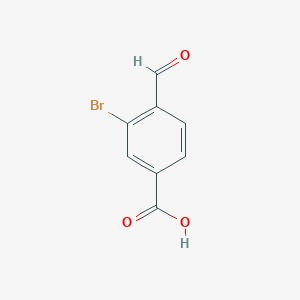
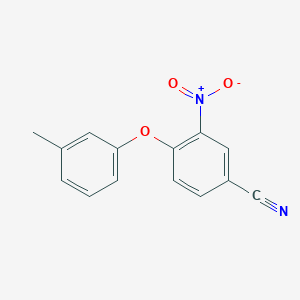
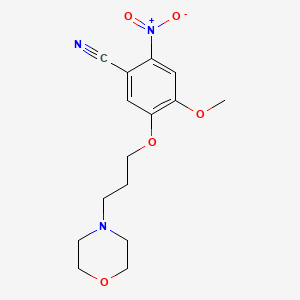



![Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1314711.png)

